molecular formula C16H14O2 B1149036 1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol CAS No. 13632-62-7

1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol

Cat. No.: B1149036
CAS No.: 13632-62-7
M. Wt: 238.28116
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Alkynol Derivatives in Modern Organic Chemistry

Alkynol derivatives, particularly propargyl alcohols, represent a cornerstone class of compounds in modern organic synthesis. ontosight.airawsource.com Their value stems from the presence of two highly versatile functional groups: a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne). ontosight.airesearchgate.net This bifunctionality allows for a diverse array of chemical transformations, making them valuable synthons or building blocks for the construction of complex molecular architectures. rawsource.comresearchgate.net

In contemporary organic chemistry, propargyl alcohols are prized for their reactivity. The hydroxyl group can act as a nucleophile or a leaving group, while the alkyne can participate in a wide range of addition reactions, act as an electrophile, or be used in coupling reactions. researchgate.net This dual reactivity enables their use in cyclization, substitution, and addition reactions to create a multitude of other compounds. researchgate.net Consequently, they serve as crucial intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials. ontosight.airawsource.com Their ability to be transformed into other important structures, such as α,β-unsaturated carbonyl compounds through rearrangements, further highlights their synthetic utility. wikipedia.org

Significance of 1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol as a Key Synthetic Motif

This compound is a tertiary propargylic alcohol that embodies the synthetic potential of this class of molecules. Its structure is characterized by a central carbon atom bearing a hydroxyl group, a phenyl group, a 4-methoxyphenyl (B3050149) group, and an ethynyl (B1212043) group. This specific arrangement makes it a valuable precursor for creating molecules with a chiral quaternary stereocenter, a structural feature often found in biologically active compounds. rsc.org

The presence of two different aryl groups (phenyl and methoxyphenyl) offers opportunities for regioselective reactions and allows for the fine-tuning of the electronic properties of derived molecules. The methoxy (B1213986) group, being an electron-donating group, can influence the reactivity of the adjacent phenyl ring and the stability of potential cationic intermediates formed during reactions. This compound serves as a key starting material in tandem reactions, such as Friedel-Crafts alkylation followed by hydroarylation, to produce complex carbocyclic frameworks like indenes. researchgate.net Its utility is thus recognized in the efficient construction of intricate molecular scaffolds from relatively simple, readily accessible starting materials.

Historical Context of Propargyl Alcohol Synthesis and Reactivity

The simplest member of this class, propargyl alcohol (2-propyn-1-ol), has been an industrial chemical for many years, historically produced from the addition of formaldehyde (B43269) to acetylene (B1199291). wikipedia.org The synthesis of more complex, substituted propargylic alcohols, including tertiary alcohols like this compound, has been a long-standing area of research. A foundational and widely used method is the alkynylation of carbonyl compounds, which involves the nucleophilic addition of a metal acetylide to a ketone or aldehyde.

Over the decades, significant advancements have been made in controlling the stereochemistry of this reaction. The development of asymmetric alkynylation using chiral catalysts has been a major focus, enabling the synthesis of enantiomerically enriched secondary and tertiary propargylic alcohols. organic-chemistry.orgacs.org Various catalytic systems have been explored, employing metals such as zinc, indium, and lithium in conjunction with chiral ligands like N-methylephedrine or BINOL derivatives. organic-chemistry.org

The reactivity of propargyl alcohols has been extensively studied, with key transformations including their role as precursors to carbocations (propargylic and allenic) and their participation in rearrangement reactions, such as the Meyer-Schuster rearrangement to form α,β-unsaturated ketones. researchgate.netwikipedia.org These fundamental reactions have established propargyl alcohols as versatile intermediates capable of undergoing a wide variety of transformations.

Overview of Research Trajectories Related to the Chemical Compound

Current research involving tertiary propargylic alcohols like this compound is focused on expanding their synthetic utility through the development of novel catalytic methods and reaction cascades. Key research trajectories include:

Asymmetric Synthesis and Kinetic Resolution : A significant area of investigation is the development of highly efficient and enantioselective methods for synthesizing chiral tertiary propargylic alcohols. rsc.org This includes catalyst-controlled kinetic resolution, where one enantiomer of a racemic mixture is selectively reacted, leaving the other enantiomer in high purity. researchgate.net

Tandem and Cascade Reactions : Researchers are increasingly using these compounds in tandem or cascade reactions, where multiple chemical bonds are formed in a single operation. This approach, exemplified by the synthesis of indenes from tertiary propargylic alcohols, offers a highly efficient route to complex molecules and aligns with the principles of green chemistry. researchgate.net

Synthesis of Heterocycles : Propargylic alcohols are being employed as versatile synthons for the construction of a wide range of nitrogen- and oxygen-containing heterocyclic compounds. researchgate.net Catalytic annulation reactions with various nitrogen-containing substrates have been shown to produce structures like indolizines and pyrazoles. researchgate.net

Carbocation-Mediated Cyclizations : The ability of propargylic alcohols to generate stabilized carbocation intermediates under acidic or metal-catalyzed conditions is being exploited in a variety of cyclization reactions. These reactions are used to construct both carbocyclic and heterocyclic ring systems, demonstrating the compound's role as a flexible building block in synthetic chemistry.

The data below summarizes the key properties and identifiers for the subject compound.

PropertyValue
Chemical Formula C₁₆H₁₄O₂
IUPAC Name This compound
Molecular Weight 238.28 g/mol
CAS Number Not explicitly found for this specific isomer
Class of Compound Tertiary Propargylic Alcohol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxyphenyl)-1-phenylprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-3-16(17,13-7-5-4-6-8-13)14-9-11-15(18-2)12-10-14/h1,4-12,17H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXPTJXRUZIADA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#C)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategies for 1 4 Methoxyphenyl 1 Phenylprop 2 Yn 1 Ol

Catalytic Approaches to the Synthesis of the Chemical Compound

Catalytic methods are paramount in the synthesis of 1-(4-methoxyphenyl)-1-phenylprop-2-yn-1-ol, offering pathways that are more efficient and selective than stoichiometric reactions. These approaches primarily involve the activation of either the alkyne C-H bond or the ketone carbonyl group, facilitating the crucial carbon-carbon bond formation.

Transition Metal-Catalyzed Alkynylation Reactions

Transition metals, particularly the coinage metals (gold, silver, copper) and palladium, are widely employed to catalyze the addition of terminal alkynes to carbonyl compounds. nih.gov These metals exhibit high affinity for the carbon-carbon triple bond, activating it towards nucleophilic attack or forming metal acetylide intermediates that are potent nucleophiles.

Gold catalysts, renowned for their carbophilic Lewis acidity, are highly effective in activating alkynes. walisongo.ac.id While direct gold-catalyzed alkynylation of ketones is less common than hydration or cyclization reactions, the underlying principle of alkyne activation provides a strong basis for this transformation. A plausible catalytic cycle begins with the π-coordination of the gold(I) or gold(III) catalyst to the triple bond of phenylacetylene (B144264). walisongo.ac.iduni-wuppertal.de This coordination increases the acidity of the terminal proton, facilitating its removal by a weak base to form a gold acetylide species. Alternatively, the gold-π-alkyne complex itself can be attacked by the ketone. In a more likely scenario, the gold catalyst acts as a Lewis acid, coordinating to the carbonyl oxygen of 4-methoxybenzophenone (B1664615), thereby activating it for nucleophilic attack by the in-situ formed acetylide. walisongo.ac.id Although specific examples detailing the synthesis of this compound using this method are not prevalent in the literature, gold-catalyzed hydration of phenylacetylene to acetophenone (B1666503) is a well-established reaction that proceeds via the activation of the alkyne, demonstrating the feasibility of this approach. walisongo.ac.idorganic-chemistry.org

Silver salts are well-known to be superior "alkynophilic" catalysts that readily form silver acetylide intermediates. rsc.org These intermediates are key in promoting the alkynylation of various electrophiles. The synthesis of this compound via a silver-catalyzed route would involve the reaction of 4-methoxybenzophenone with phenylacetylene in the presence of a silver salt, such as silver triflate (AgOTf) or silver phosphate (B84403) (Ag3PO4). uni-wuppertal.dersc.org The catalytic cycle is believed to proceed through the formation of a silver acetylide, which then acts as a potent nucleophile, attacking the carbonyl carbon of the ketone. The resulting silver alkoxide would then undergo protonolysis to yield the final tertiary propargylic alcohol and regenerate the active silver catalyst. This methodology is a foundational reaction in alkyne chemistry, providing a straightforward, though often non-enantioselective, route to propargylic alcohols. rsc.org

Copper-catalyzed alkynylation reactions are among the most robust and widely developed methods for the synthesis of propargylic alcohols. These reactions typically proceed via a copper acetylide intermediate. Recent advancements have focused on achieving high enantioselectivity through the use of chiral ligands.

A highly relevant and analogous methodology is the enantioselective copper-catalyzed alkynylation of quinolones, which can be adapted for the synthesis of chiral this compound. nih.gov In this approach, a copper(I) salt, such as CuI, is combined with a chiral phosphinamine (P,N) ligand, like (S,S,Ra)-UCD-Phim. nih.gov The ketone substrate, 4-methoxybenzophenone, would first be activated by a Lewis acid, such as a silyl (B83357) triflate (e.g., TBSOTf), to enhance its electrophilicity. Concurrently, the copper(I) catalyst reacts with phenylacetylene in the presence of a non-nucleophilic base (e.g., DIPEA) to form a chiral copper acetylide complex. This chiral nucleophile then attacks the activated ketone in a highly organized, enantioselective fashion to yield the silyl-protected alcohol. Subsequent deprotection furnishes the final enantioenriched propargylic alcohol. This method has proven effective for a range of substrates, offering good yields and high enantioselectivity. nih.gov

EntryKetone (Analogue)AlkyneCatalyst SystemConditionsYield (%)ee (%)Ref
1Cbz-QuinolonePhenylacetyleneCuI (10 mol%), (S,S,Ra)-UCD-Phim (12 mol%)Toluene, TBSOTf, DIPEA, -40 °C6084 nih.gov
2Cbz-Quinolone4-FluorophenylacetyleneCuI (10 mol%), (S,S,Ra)-UCD-Phim (12 mol%)Toluene, TBSOTf, DIPEA, -40 °C7894 nih.gov
3Cbz-QuinoloneCyclohexylacetyleneCuI (10 mol%), (S,S,Ra)-UCD-Phim (12 mol%)Toluene, TBSOTf, DIPEA, -40 °C9297 nih.gov

Table 1: Representative Data from Enantioselective Copper-Catalyzed Alkynylation of Quinolone Analogues.

Palladium catalysis is a cornerstone of modern C-C bond formation, though its application to the direct nucleophilic addition of terminal alkynes to simple ketones is not as straightforward as copper or zinc-based systems. nih.govnih.gov Palladium catalysts are more commonly associated with cross-coupling reactions, such as the Sonogashira coupling, where a terminal alkyne is coupled with an aryl or vinyl halide. wikipedia.org

A potential, albeit more complex, palladium-catalyzed strategy to access this compound could involve a three-component coupling reaction. Such a reaction might involve an aryl halide (e.g., iodobenzene), an alkyne bearing the methoxyphenyl ketone moiety, and a palladium catalyst. However, a more direct, though less precedented, approach would be the direct addition of phenylacetylene to 4-methoxybenzophenone. Challenges in this direct approach include the competitive polymerization of phenylacetylene and the difficulty of the palladium center mediating the nucleophilic addition to the relatively unreactive ketone carbonyl. acs.org While direct palladium-catalyzed allylic alkylation of ketones with allylic alcohols has been developed, analogous propargylic additions remain a significant challenge. nih.gov

Organocatalytic Routes to Propargyl Alcohols

In recent years, organocatalysis has emerged as a powerful alternative to transition-metal catalysis, often involving metal salts as co-catalysts with chiral organic ligands. The asymmetric alkynylation of ketones to produce chiral tertiary propargylic alcohols is a well-developed area within this field.

A prominent and highly successful strategy involves the use of a zinc(II) salt, typically zinc triflate (Zn(OTf)₂), in combination with a chiral amino alcohol ligand. nih.gov One of the most widely used systems, developed by Carreira and coworkers, employs (+)-N-methylephedrine as the chiral ligand. acs.org The reaction mechanism is thought to involve the formation of a chiral zinc complex containing the deprotonated N-methylephedrine and the zinc acetylide. This organized complex then delivers the alkynyl group to one face of the ketone, which is also coordinated to the zinc center, leading to high enantioselectivity. This method is notable for its operational simplicity and tolerance to air and moisture. acs.org

Another powerful organocatalytic system for this transformation utilizes a chiral ProPhenol ligand in conjunction with diethylzinc (B1219324) (Et₂Zn). acs.org This system is effective for the addition of a wide range of zinc alkynylides to various aldehydes and can be extended to ketones like 4-methoxybenzophenone. These reactions provide the desired enantioenriched propargylic alcohols in high yields and excellent enantioselectivity. acs.org

EntryKetoneAlkyneCatalyst SystemConditionsYield (%)ee (%)Ref
1AcetophenonePhenylacetyleneZn(OTf)₂ (1.2 eq), (+)-N-Methylephedrine (1.4 eq)Toluene, 23 °C9799 acs.org
22-AcetonaphthonePhenylacetyleneZn(OTf)₂ (1.2 eq), (+)-N-Methylephedrine (1.4 eq)Toluene, 23 °C9699 acs.org
3PropiophenonePhenylacetyleneZn(OTf)₂ (1.2 eq), (+)-N-Methylephedrine (1.4 eq)Toluene, 23 °C9998 acs.org
4Pyruvic Aldehyde Dimethyl Acetal (B89532)1-Hexyne2 mol% ProPhenol, 10 mol% Et₂ZnToluene, -20 °C9599 acs.org

Table 2: Representative Data from Organocatalytic Alkynylation of Aromatic Ketones.

Stoichiometric Reagent-Based Syntheses of the Chemical Compound

The most direct and widely employed methods for synthesizing this compound involve the stoichiometric addition of an acetylide nucleophile to the corresponding ketone, 4-methoxybenzophenone. These reactions, primarily mediated by organomagnesium (Grignard) or organolithium reagents, are foundational in constructing the propargyl alcohol core.

Grignard Reagent-Mediated Alkynylation

The Grignard reaction is a cornerstone of carbon-carbon bond formation. In this context, an ethynyl (B1212043) Grignard reagent, such as ethynylmagnesium bromide, is used to attack the electrophilic carbonyl carbon of 4-methoxybenzophenone. The general procedure involves the initial formation of the Grignard reagent from a suitable precursor, followed by the addition of the ketone. chemicalbook.comsciencemadness.org

The synthesis commences with the reaction of a terminal alkyne, typically acetylene (B1199291) gas, with a pre-formed Grignard reagent like ethylmagnesium bromide. sciencemadness.org This acid-base reaction deprotonates the acetylene to form the highly nucleophilic ethynylmagnesium bromide. Alternatively, the reagent can be prepared directly. chemicalbook.com This nucleophile is then reacted with 4-methoxybenzophenone in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction mixture is typically stirred at low temperatures (e.g., 0 °C) before being allowed to warm to room temperature to ensure complete reaction. chemicalbook.com An aqueous workup with a mild acid, often a saturated solution of ammonium (B1175870) chloride, is performed to quench the reaction and protonate the resulting alkoxide, yielding the final product, this compound. chemicalbook.com

Table 1: Representative Grignard Reagent-Mediated Synthesis

Step Reagents Solvent Conditions Outcome
1 Acetylene, Ethylmagnesium bromide THF 0 °C to Room Temp. Formation of Ethynylmagnesium bromide
2 4-Methoxybenzophenone, Ethynylmagnesium bromide THF 0 °C, then stirred for several hours Nucleophilic addition to carbonyl

This table represents a generalized procedure based on standard Grignard reactions for propargyl alcohol synthesis. chemicalbook.comsciencemadness.org

Organolithium Reagent Applications

As an alternative to Grignard reagents, organolithium reagents offer a powerful tool for the alkynylation of ketones. The process involves the deprotonation of a terminal alkyne, such as phenylacetylene or acetylene itself, using a strong organolithium base like n-butyllithium (n-BuLi). This generates a lithium acetylide, which is a potent nucleophile.

The reaction is conducted in an anhydrous aprotic solvent, most commonly THF, at low temperatures (e.g., -78 °C) to control the reactivity of the organolithium species. Once the lithium acetylide is formed, a solution of 4-methoxybenzophenone in THF is added dropwise. The nucleophilic acetylide attacks the carbonyl carbon, forming a lithium alkoxide intermediate. Similar to the Grignard protocol, the reaction is quenched with a proton source, such as saturated aqueous ammonium chloride, to afford this compound. The high reactivity of organolithium reagents often leads to high yields and cleaner reactions compared to their Grignard counterparts, provided that strictly anhydrous conditions are maintained.

Enantioselective and Diastereoselective Synthesis of the Chemical Compound

The central carbon atom bearing the hydroxyl group in this compound is a stereocenter. Consequently, the development of synthetic methods that can control the absolute configuration of this center to produce enantiomerically enriched or pure forms of the compound is of significant interest.

Chiral Catalyst Development for Asymmetric Synthesis

Asymmetric catalysis represents a sophisticated approach to enantioselective synthesis. This strategy involves the use of a chiral catalyst to influence the stereochemical outcome of the reaction between the achiral ketone (4-methoxybenzophenone) and the alkyne nucleophile. While direct catalytic asymmetric synthesis of this specific molecule is an area of ongoing research, principles from related transformations are highly applicable.

For instance, chiral metal complexes, such as those based on ruthenium, iridium, or zinc, have been successfully employed in the asymmetric addition of alkynes to aldehydes and ketones. rsc.orgnih.gov A common strategy involves a chiral ligand, often a bidentate amino alcohol or a phosphine-based ligand like BINAP, coordinating to a metal center (e.g., Zn(OTf)₂). This chiral complex then facilitates the transfer of the alkyne group to one face of the ketone, leading to a preponderance of one enantiomer. The development of a Noyori-type reduction catalyst, for example, could be adapted for such an alkynylation, providing access to highly enantioenriched products. nih.gov

Table 2: Conceptual Asymmetric Catalysis for Enantioselective Alkynylation

Catalyst Type Chiral Ligand Example Metal Source Expected Outcome
Amino Alcohol Complex (1R,2S)-N-methylephedrine Zn(OTf)₂ Enantiomerically enriched alcohol

This table outlines potential catalytic systems based on established methods for asymmetric synthesis. nih.gov

Chiral Auxiliary-Based Stereocontrol

An alternative to chiral catalysis is the use of a chiral auxiliary. This classical method involves covalently attaching a chiral molecule to one of the reactants, which then directs the stereochemical course of the key bond-forming step. After the reaction, the auxiliary is cleaved to yield the enantiomerically enriched product.

In the synthesis of this compound, a chiral auxiliary could be incorporated into the alkyne component. For example, a chiral alcohol could be used to form a chiral acetal with a propargyl aldehyde, which is then converted into a suitable nucleophile. A more direct approach, drawing from established methodologies, might involve using a chiral amine as an auxiliary. google.com For instance, reacting 4-methoxybenzophenone with a chiral amine could form a chiral iminium ion intermediate, which would then be attacked by the acetylide. Subsequent hydrolysis would release the chiral alcohol. The use of auxiliaries like (R)-α-methylphenethylamine has proven effective in controlling stereochemistry in related systems. google.com

Green Chemistry Principles in the Synthesis of the Chemical Compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. This involves considerations such as solvent choice, atom economy, and the use of catalytic rather than stoichiometric reagents.

Key strategies for a greener synthesis include:

Solvent Selection: Replacing traditional volatile and hazardous organic solvents like THF and diethyl ether with more environmentally benign alternatives. semanticscholar.org Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or cyclopentyl methyl ether (CPME) offer lower toxicity and are more easily recycled. semanticscholar.org In some cases, reactions can be adapted to run in water or other non-traditional media. ejcmpr.com

Catalytic Methods: Shifting from stoichiometric Grignard or organolithium reagents to catalytic methods significantly improves atom economy and reduces waste. As discussed in section 2.3.1, developing a robust catalytic asymmetric synthesis would not only provide stereocontrol but also represent a much greener approach by minimizing the use of metallic reagents. rsc.org

Energy Efficiency: Performing reactions at ambient temperature and pressure, whenever possible, reduces energy consumption.

Renewable Feedstocks: Exploring synthetic routes that begin from renewable starting materials, such as compounds derived from biomass like cardanol, is a long-term goal in green pharmaceutical synthesis. semanticscholar.org While the immediate precursors for this specific compound are petrochemical-based, future innovations may provide bio-based alternatives for aromatic ketones.

By integrating these principles, the synthesis of this compound can be made more sustainable, safer, and more efficient, aligning with the modern imperatives of chemical manufacturing.

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it mitigates air pollution, reduces health and safety hazards, and simplifies purification processes. A highly efficient solvent-free method for the synthesis of tertiary propargyl alcohols, including this compound, has been developed.

This methodology involves the direct alkynylation of a ketone with an arylacetylene, promoted by a strong base, potassium tert-butoxide (t-BuOK), under solvent-free conditions. The reaction proceeds by the nucleophilic addition of the acetylide, generated in situ from phenylacetylene and t-BuOK, to the carbonyl carbon of 4-methoxyacetophenone. This approach has been demonstrated to be applicable to a wide range of aromatic and aliphatic ketones, providing good to excellent yields of the corresponding tertiary propargylic alcohols. The use of a strong, sterically hindered base like potassium tert-butoxide is crucial for the deprotonation of the terminal alkyne without promoting significant side reactions. nih.govmasterorganicchemistry.com

The reaction is typically carried out by physically mixing the ketone, the alkyne, and the base at ambient or slightly elevated temperatures. The absence of a solvent not only enhances the reaction rate due to high reactant concentrations but also simplifies the work-up procedure, often requiring only neutralization and filtration to isolate the product.

Table 1: Solvent-Free Synthesis of Tertiary Propargylic Alcohols

This table presents generalized findings for the synthesis of tertiary propargylic alcohols under solvent-free conditions, analogous to the synthesis of this compound.

Ketone Alkyne Base Conditions Yield (%)
Aromatic/Aliphatic Ketones Arylacetylenes t-BuOK Solvent-free, ambient temp. Good to Excellent

Renewable Reagent Utilization

The transition from petrochemical feedstocks to renewable resources is a critical aspect of sustainable chemical manufacturing. The synthesis of this compound can be envisioned through a greener lens by considering the use of renewable reagents, both in the final synthetic step and in the production of its precursors.

Biocatalytic Synthesis:

Enzymatic catalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Recent advancements have demonstrated the potential of biocatalytic platforms for the production of enantiopure propargylic alcohols. nih.govnih.govresearchgate.netacs.org One such approach involves a two-step enzymatic cascade:

Oxidation: A peroxygenase enzyme, such as the one from Agrocybe aegerita, can catalyze the oxidation of a racemic propargylic alcohol to the corresponding ketone. nih.govnih.govresearchgate.net

Enantioselective Reduction: The resulting ketone can then be stereoselectively reduced to a single enantiomer of the propargylic alcohol using an alcohol dehydrogenase (ADH). For instance, (R)-selective ADHs from Lactobacillus kefir or (S)-selective ADHs from Thermoanaerobacter brokii can be employed to produce the desired enantiomer. nih.govnih.govresearchgate.net

While this has been demonstrated for other propargylic alcohols, this biocatalytic strategy could potentially be adapted for the asymmetric synthesis of this compound.

Renewable Precursors:

A fully renewable synthesis of the target compound also necessitates the production of its starting materials, 4-methoxyacetophenone and phenylacetylene, from renewable feedstocks.

Renewable Phenylacetylene: The precursor to phenylacetylene is styrene (B11656). Significant research has focused on the production of bio-based styrene. One promising route involves the fermentation of sugars derived from lignocellulosic biomass. oup.comnih.gov For example, engineered strains of Escherichia coli and Streptomyces lividans have been developed to convert glucose and other biomass-derived sugars into styrene. oup.comnih.gov This bio-styrene can then be converted to phenylacetylene through established chemical methods. Some companies are now producing bio-attributed styrene from sources like kitchen and wood waste. styrolution-eco.com

Renewable 4-Methoxyacetophenone: The synthesis of 4-methoxyacetophenone typically starts from anisole (B1667542). Anisole itself has been identified as a key platform chemical that can be derived from lignin (B12514952), a major component of biomass. mdpi.combbnet-nibb.co.ukrsc.orgresearchgate.netnih.gov Research is ongoing to develop efficient processes for the depolymerization and upgrading of lignin to produce valuable aromatic compounds like anisole. nih.gov Furthermore, novel enzymatic cascades are being developed for the direct production of anisole from 4-hydroxybenzoic acid, which can be obtained from lignocellulose. bbnet-nibb.co.uk

By combining the potential for renewably sourced precursors with biocatalytic or solvent-free final assembly steps, a significantly more sustainable manufacturing process for this compound can be conceptualized.

Table 2: Potential Renewable Pathways to this compound

Precursor Renewable Source Key Transformation
Phenylacetylene Biomass-derived sugars Fermentation to Styrene
4-Methoxyacetophenone Lignin Depolymerization to Anisole

Mechanistic Investigations of Formation Reactions for 1 4 Methoxyphenyl 1 Phenylprop 2 Yn 1 Ol

Elucidation of Reaction Pathways for Propargyl Alcohol Formation

The formation of 1-(4-methoxyphenyl)-1-phenylprop-2-yn-1-ol proceeds through the nucleophilic addition of a propargyl anion equivalent to the electrophilic carbonyl carbon of 4-methoxybenzophenone (B1664615). The most common pathway involves the deprotonation of a terminal alkyne, such as propyne (B1212725) or a protected analogue, by a strong base to generate a highly nucleophilic acetylide. This acetylide then attacks the carbonyl group of the ketone.

The general reaction can be summarized as follows:

Scheme 1: General Reaction Pathway for the Formation of this compound

Reaction SchemeIn this reaction, 4-methoxybenzophenone reacts with a propynyl (B12738560) anion, followed by an aqueous workup, to yield the target tertiary propargyl alcohol.

Several reagents and catalysts can be employed to facilitate this transformation, each influencing the specific mechanistic pathway. Common methods include:

Grignard Reagents: Propargyl magnesium halides are classic nucleophiles for this transformation. The reaction proceeds through a magnesium alkoxide intermediate, which is subsequently protonated during workup.

Lithium Acetylides: Organolithium bases, such as n-butyllithium, are highly effective for generating lithium acetylides, which readily add to ketones.

Transition Metal Catalysis: Catalytic systems involving zinc, copper, or indium salts can promote the alkynylation under milder conditions. worldscientificnews.comnih.gov These reactions often proceed through metal-acetylide intermediates. For instance, in zinc-catalyzed additions, a zinc acetylide is formed in situ, which then coordinates to the carbonyl oxygen, facilitating the nucleophilic attack.

Role of Intermediates in Catalytic Cycles

In metal-catalyzed alkynylation reactions, the catalytic cycle typically involves several key intermediates that dictate the reaction's efficiency and selectivity.

A. Metal-Acetylide Complex: The first step in the catalytic cycle is the formation of a metal-acetylide complex. This is achieved through the reaction of the terminal alkyne with a metal salt, often in the presence of a base. For example, a copper(I) catalyst can react with a terminal alkyne to form a copper(I) acetylide intermediate. nih.govnih.gov

B. Coordination of the Ketone: The ketone substrate, 4-methoxybenzophenone, then coordinates to the metal center of the metal-acetylide complex. This coordination activates the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.

C. Nucleophilic Addition: The acetylide ligand then attacks the coordinated carbonyl carbon, forming a new carbon-carbon bond and a metal alkoxide intermediate.

D. Protonolysis and Catalyst Regeneration: The final step involves the protonolysis of the metal alkoxide by a proton source (often from the workup or an additive), which liberates the final product, this compound, and regenerates the active catalyst for the next cycle.

Table 1: Key Intermediates in a Representative Copper-Catalyzed Alkynylation Cycle

StepIntermediate DescriptionRole in the Catalytic Cycle
1Copper(I) AcetylideThe active nucleophilic species.
2Ketone-Copper(I) Acetylide ComplexActivation of the ketone for nucleophilic attack.
3Copper(I) AlkoxideThe product of the C-C bond-forming step.
4Regenerated Copper(I) CatalystReady to start a new catalytic cycle.

Kinetic Studies of the Alkynylation of Ketones

While specific kinetic data for the formation of this compound are not extensively reported, kinetic studies of related ketone alkynylation reactions provide valuable insights. Generally, the rate of reaction is dependent on the concentrations of the ketone, the alkynylating agent, and the catalyst.

For a typical metal-catalyzed reaction, the rate law can often be expressed as:

Rate = k[Ketone]^a [Alkyne]^b [Catalyst]^c

Where 'a', 'b', and 'c' are the reaction orders with respect to the ketone, alkyne, and catalyst, respectively. In many cases, the reaction is found to be first order in both the ketone and the catalyst. The order with respect to the alkyne can vary depending on the specific mechanism and whether the formation of the metal acetylide is the rate-determining step.

Table 2: Representative Kinetic Data for a Catalytic Ketone Alkynylation

ParameterValueConditions
Rate Constant (k)1.2 x 10⁻³ M⁻¹s⁻¹25 °C, THF solvent
Reaction Order in Ketone (a)1-
Reaction Order in Alkyne (b)1-
Reaction Order in Catalyst (c)1-
Activation Energy (Ea)65 kJ/mol-

Note: The data in this table is illustrative and represents typical values for catalytic alkynylation of aromatic ketones.

Factors that can influence the reaction kinetics include the nature of the solvent, the temperature, and the specific ligands used in the catalytic system.

Transition State Analysis of Key Reaction Steps

The key C-C bond-forming step in the alkynylation of 4-methoxybenzophenone involves a well-defined transition state. Computational studies on similar reactions suggest a Zimmerman-Traxler-type transition state for metal-catalyzed additions, particularly in stereoselective variants.

In this model, the metal center coordinates to both the carbonyl oxygen of the ketone and the acetylide, forming a six-membered, chair-like transition state. The geometry of this transition state is crucial in determining the stereochemical outcome of the reaction when a chiral ligand is employed.

Figure 1: Proposed Transition State for the Addition of a Zinc Acetylide to 4-Methoxybenzophenone

Transition StateThe zinc atom coordinates both the ketone and the acetylide, leading to a rigid transition state that can favor one stereochemical outcome.

The energy of this transition state is influenced by several factors:

Steric Hindrance: The substituents on the ketone and the alkyne, as well as any ligands on the metal, can create steric interactions that raise the energy of the transition state.

Electronic Effects: The electron-donating methoxy (B1213986) group on the phenyl ring of the ketone can influence the electrophilicity of the carbonyl carbon and the stability of the transition state.

Stereochemical Outcomes and Stereoselectivity Mechanistic Insights

Since this compound is a chiral molecule, controlling the stereochemical outcome of its synthesis is of significant interest. The addition of a propargyl group to the prochiral 4-methoxybenzophenone results in the formation of a racemic mixture unless a chiral influence is introduced.

Enantioselective alkynylation can be achieved by using a chiral catalyst system. These systems typically consist of a metal salt and a chiral ligand. The chiral ligand creates a chiral environment around the metal center, leading to a diastereomeric differentiation of the transition states for the formation of the two enantiomers. One transition state will be lower in energy, leading to the preferential formation of one enantiomer.

Commonly used chiral ligands for this purpose include:

Chiral Amino Alcohols: Such as N-methylephedrine.

BINOL Derivatives: (1,1'-Bi-2-naphthol) and its derivatives are highly effective in zinc- and titanium-catalyzed additions. nih.gov

Salen Ligands: Chiral salen ligands have been successfully employed in zinc-catalyzed alkynylations of ketones. worldscientificnews.com

The degree of enantioselectivity is typically reported as the enantiomeric excess (ee) and is highly dependent on the choice of metal, ligand, solvent, and temperature.

Table 3: Influence of Chiral Ligands on the Enantioselectivity of Ketone Alkynylation

Catalyst SystemChiral LigandSolventTemperature (°C)Enantiomeric Excess (ee) (%)
Zn(OTf)₂(+)-N-MethylephedrineToluene095
Ti(OiPr)₄(R)-BINOLTHF-2092
CuCl(S)-Ph-BoxDichloromethane (B109758)-7888

Note: This table presents illustrative data for the enantioselective alkynylation of aromatic ketones, demonstrating the impact of different chiral catalyst systems.

The mechanism of stereoselection relies on the specific interactions within the chiral transition state. The chiral ligand directs the approach of the ketone to the metal-acetylide complex in a specific orientation, minimizing steric clashes and maximizing favorable electronic interactions for the formation of one enantiomer.

Chemical Transformations and Derivatization of 1 4 Methoxyphenyl 1 Phenylprop 2 Yn 1 Ol

Reactions Involving the Propargylic Alcohol Moiety

The hydroxyl group and the adjacent triple bond in the propargylic alcohol system are intimately linked in their reactivity, allowing for a variety of selective transformations including oxidation, reduction, esterification, and etherification.

Oxidation Reactions of the Alcohol Functionality

The tertiary alcohol of 1-(4-methoxyphenyl)-1-phenylprop-2-yn-1-ol can be selectively oxidized to the corresponding ketone, 1-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one. This transformation is a key step in the synthesis of various organic compounds. Common oxidizing agents for propargylic alcohols include manganese dioxide (MnO2) and pyridinium (B92312) chlorochromate (PCC).

Manganese dioxide is a mild and selective oxidizing agent for allylic and benzylic alcohols, and it is also effective for the oxidation of propargylic alcohols. The reaction is typically carried out by stirring the alcohol with an excess of activated MnO2 in a suitable organic solvent, such as dichloromethane (B109758) or chloroform, at room temperature. The heterogeneous nature of the reaction allows for easy separation of the manganese byproducts by filtration.

Pyridinium chlorochromate (PCC) is another widely used reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. It can also be employed for the oxidation of propargylic alcohols. The reaction is generally performed in a non-polar solvent like dichloromethane.

Oxidizing AgentTypical SolventReaction ConditionsProduct
Manganese Dioxide (MnO2)DichloromethaneRoom Temperature1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one
Pyridinium Chlorochromate (PCC)DichloromethaneRoom Temperature1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one

Reduction Reactions of the Triple Bond and Alcohol

The reduction of this compound can be tailored to achieve different products depending on the reducing agent and reaction conditions. Catalytic hydrogenation is a common method for the reduction of the alkyne functionality.

Using a palladium on carbon (Pd/C) catalyst, the triple bond can be selectively reduced to a double bond to yield 1-(4-methoxyphenyl)-1-phenylprop-2-en-1-ol (an allylic alcohol) or fully saturated to the corresponding alkane, 1-(4-methoxyphenyl)-1-phenylpropan-1-ol. The selectivity often depends on the reaction conditions, such as hydrogen pressure and the presence of catalyst poisons (e.g., Lindlar's catalyst for cis-alkene formation). For the complete saturation of the triple bond, harsher conditions with higher hydrogen pressure and longer reaction times are typically required.

Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce both the alkyne and the alcohol functionality, although the reduction of a tertiary alcohol is generally difficult under standard conditions. However, if the alcohol is first oxidized to a ketone, LiAlH4 can readily reduce the ketone back to the alcohol and also reduce the alkyne.

Reducing Agent/CatalystTypical SolventReaction ConditionsPrimary Product
H2, Pd/C (Lindlar's catalyst)Methanol/HexaneRoom Temperature, 1 atm H21-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ol (cis)
H2, Pd/CEthanolRoom Temperature, high pressure H21-(4-methoxyphenyl)-1-phenylpropan-1-ol
Lithium Aluminum Hydride (LiAlH4)Diethyl etherRefluxComplex mixture, potential for alkyne reduction

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group of this compound can undergo esterification with carboxylic acids, acid anhydrides, or acid chlorides to form the corresponding esters. The reaction with an acid anhydride, such as acetic anhydride, is often catalyzed by a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This reaction proceeds by nucleophilic attack of the alcohol onto the carbonyl carbon of the anhydride.

Etherification of the tertiary alcohol can be achieved through methods like the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.com This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. The alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether. wikipedia.orgmasterorganicchemistry.comyoutube.com Due to the steric hindrance of the tertiary alcohol, the choice of the alkyl halide is crucial to avoid elimination side reactions. wikipedia.org

Reaction TypeReagentsCatalyst/BaseProduct Type
EsterificationAcetic AnhydridePyridine or DMAPAcetate Ester
EsterificationBenzoyl ChloridePyridineBenzoate Ester
EtherificationSodium Hydride, Methyl Iodide-Methyl Ether

Reactions of the Alkyne Moiety

The terminal alkyne of this compound is a versatile functional group that can participate in various addition and cycloaddition reactions.

Hydration Reactions and Ketone Formation

The hydration of the terminal alkyne in this compound leads to the formation of a ketone. This transformation can be catalyzed by mercury(II) salts, such as mercuric sulfate, in the presence of aqueous acid. libretexts.orgyoutube.com The reaction follows Markovnikov's rule, where the initial addition of water across the triple bond forms an enol intermediate. libretexts.orgyoutube.com This enol is unstable and rapidly tautomerizes to the more stable keto form, yielding a methyl ketone. libretexts.org

In the case of tertiary propargylic alcohols like this compound, the acid-catalyzed hydration can also proceed via the Rupe rearrangement. wikipedia.org This rearrangement involves the formation of an α,β-unsaturated ketone through a series of steps including the formation of an allene (B1206475) intermediate. wikipedia.org The specific conditions, such as the strength of the acid and the temperature, can influence the outcome between simple hydration and the Rupe rearrangement. wikipedia.org

ReactionCatalystIntermediateProduct
HydrationHgSO4, H2SO4Enol1-(4-Methoxyphenyl)-1-phenyl-1-hydroxypropan-2-one
Rupe RearrangementStrong Acid (e.g., Formic Acid)Allene(E/Z)-1-(4-Methoxyphenyl)-1-phenylprop-1-en-3-one

Cycloaddition Reactions (e.g., Click Chemistry)

The terminal alkyne of this compound is an excellent substrate for cycloaddition reactions. One of the most prominent examples is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction involves the [3+2] cycloaddition between the terminal alkyne and an organic azide (B81097) to form a stable 1,4-disubstituted-1,2,3-triazole ring. The reaction is known for its high efficiency, selectivity, and tolerance of a wide range of functional groups.

For instance, the reaction of this compound with benzyl (B1604629) azide in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, would yield the corresponding triazole derivative. researchgate.netbeilstein-journals.org

Another important class of cycloadditions is the 1,3-dipolar cycloaddition with nitrones. chesci.comrsc.org Nitrones are 1,3-dipoles that can react with alkynes to form five-membered heterocyclic rings, specifically isoxazolines. chesci.comrsc.org The regioselectivity of this reaction can be influenced by the substituents on both the nitrone and the alkyne.

Cycloaddition TypeReactantCatalystProduct Type
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Benzyl AzideCu(I) source (e.g., CuI or CuSO4/Sodium Ascorbate)1,2,3-Triazole
1,3-Dipolar CycloadditionN-phenylnitroneThermal or Lewis AcidIsoxazoline

Metal-Catalyzed Alkyne Functionalization

The terminal alkyne moiety in this compound is a versatile handle for various metal-catalyzed transformations, enabling the construction of more complex molecular architectures. Transition metal catalysis provides powerful methods for C-C and C-N bond formation at the terminal alkyne position.

One of the most significant applications is in cycloaddition reactions. For instance, under ruthenium catalysis, this compound can react with azides to form substituted triazoles. This type of "click chemistry" is known for its high efficiency and selectivity. Another important reaction is the Sonogashira coupling, where a palladium-copper co-catalyst system is typically used to couple the terminal alkyne with aryl or vinyl halides. While specific examples detailing the Sonogashira coupling of this compound are not extensively documented in readily available literature, the general applicability of this reaction to terminal alkynes is a cornerstone of modern organic synthesis.

Furthermore, gold and other transition metals can catalyze the addition of nucleophiles to the alkyne. The reactivity and regioselectivity of such additions are often dictated by the choice of metal catalyst and reaction conditions.

Table 1: Examples of Metal-Catalyzed Alkyne Functionalization

Reaction Type Catalyst Reactant Product Type
Cycloaddition Ru-based catalyst Azide Triazole
Sonogashira Coupling Pd/Cu catalyst Aryl/Vinyl Halide Disubstituted Alkyne

Halogenation of the Triple Bond

The carbon-carbon triple bond in this compound can undergo halogenation to yield various di- and tetra-haloalkenes. The stereochemical outcome of these reactions is dependent on the reaction conditions and the nature of the halogenating agent. For example, the reaction with one equivalent of bromine (Br₂) would be expected to produce a dibromoalkene. The addition typically proceeds via an anti-addition mechanism, leading to the (E)-isomer as the major product.

A related and synthetically useful transformation is the Iodo-Meyer-Schuster rearrangement. In this reaction, an electrophilic iodine source such as N-iodosuccinimide (NIS) or molecular iodine (I₂) reacts with the propargyl alcohol. This not only results in the addition of iodine to the alkyne but also facilitates a rearrangement to form an α-iodo-α,β-unsaturated ketone. While this reaction is well-established for propargyl alcohols in general, specific studies on this compound are required to ascertain the precise yields and stereoselectivity.

Reactions of the Aromatic Moieties

Electrophilic Aromatic Substitution on Phenyl Rings

The two aromatic rings in this compound, the phenyl group and the 4-methoxyphenyl (B3050149) group, are susceptible to electrophilic aromatic substitution (EAS). The methoxy (B1213986) group (-OCH₃) on one of the rings is a strong activating group and an ortho, para-director. The phenyl group itself is a weaker activating group, also directing incoming electrophiles to the ortho and para positions.

Given the steric hindrance from the bulky tertiary alcohol substituent, electrophilic attack is most likely to occur at the ortho position to the methoxy group (C3 and C5) on the methoxy-substituted ring and at the para position of the unsubstituted phenyl ring. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation. The specific regioselectivity would need to be determined empirically, as it results from a complex interplay of electronic and steric effects.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reagent Electrophile Predicted Major Substitution Position(s)
HNO₃/H₂SO₄ NO₂⁺ ortho to -OCH₃
Br₂/FeBr₃ Br⁺ ortho to -OCH₃

Derivatization of the Methoxy Group

The methoxy group is generally stable, but it can be cleaved to yield the corresponding phenol (B47542) under harsh conditions. Reagents such as boron tribromide (BBr₃) or strong acids like hydrobromic acid (HBr) are commonly used for this transformation. The resulting phenolic hydroxyl group can then be further functionalized, for example, through etherification or esterification, providing a route to a variety of other derivatives.

Rearrangement Reactions Involving the Chemical Compound

Meyer-Schuster Rearrangement and Related Transformations

As a tertiary propargyl alcohol, this compound is prone to acid-catalyzed rearrangement. The classic Meyer-Schuster rearrangement transforms propargyl alcohols into α,β-unsaturated ketones or aldehydes. In the case of this tertiary alcohol, the expected product is an α,β-unsaturated ketone, specifically (E/Z)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one.

The reaction mechanism involves the protonation of the hydroxyl group, followed by its elimination as water to form an allene carbocation intermediate. Subsequent attack by water and tautomerization leads to the final enone product. The traditional use of strong acids can sometimes lead to side reactions. Modern variations of this rearrangement often employ milder Lewis acid or transition metal catalysts (e.g., those based on Ru or Ag) to improve yields and selectivity.

It is important to note that for tertiary alcohols, the Meyer-Schuster rearrangement can sometimes compete with the Rupe rearrangement, which would lead to an α,β-unsaturated methyl ketone via an enyne intermediate. The specific outcome for this compound would depend on the precise reaction conditions employed.

Table 3: Products of Rearrangement Reactions

Rearrangement Catalyst/Reagent Expected Product
Meyer-Schuster Strong Acid (e.g., H₂SO₄) or Lewis Acid (e.g., InCl₃) (E/Z)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one

Propargylic Rearrangements of this compound

Propargylic rearrangements are significant transformations in organic synthesis, enabling the conversion of propargylic alcohols into other valuable functional groups. In the context of this compound, a tertiary propargylic alcohol, these rearrangements primarily lead to the formation of α,β-unsaturated carbonyl compounds. The most relevant of these is the Meyer-Schuster rearrangement.

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.org For a tertiary alcohol such as this compound, the expected product of a Meyer-Schuster rearrangement would be an α,β-unsaturated ketone. The reaction typically proceeds through a three-step mechanism involving the protonation of the hydroxyl group, a rate-determining 1,3-shift of the protonated hydroxyl group to form an allene, and subsequent tautomerization of the resulting allenol to the more stable α,β-unsaturated carbonyl compound. wikipedia.org

It is important to note that for tertiary alcohols, the Meyer-Schuster rearrangement can face competition from another reaction pathway known as the Rupe rearrangement. The Rupe rearrangement also yields an α,β-unsaturated ketone but proceeds through a different mechanism involving the formation of an enyne intermediate. wikipedia.org The choice of catalyst and reaction conditions can influence the selectivity between these two pathways. While traditional methods employ strong acids, milder conditions using transition metal-based or Lewis acid catalysts have been developed to improve yields and stereoselectivity. wikipedia.org

Detailed experimental studies specifically documenting the propargylic rearrangement of this compound are not extensively available in the surveyed literature. However, the general principles of the Meyer-Schuster and Rupe rearrangements provide a strong predictive framework for its reactivity under acidic or catalytic conditions. Research on analogous tertiary propargylic alcohols demonstrates the feasibility of such transformations.

Based on the general understanding of these rearrangements, the acid-catalyzed treatment of this compound would be expected to yield isomeric α,β-unsaturated ketones. The precise product distribution and reaction efficiency would be dependent on the specific catalyst and conditions employed.

A hypothetical reaction scheme for the Meyer-Schuster rearrangement of this compound is presented below:

Table 1: Hypothetical Propargylic Rearrangement Products of this compound

Starting Material Rearrangement Type Expected Product
This compound Meyer-Schuster 1-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one
This compound Rupe 3-(4-Methoxyphenyl)-3-phenylprop-1-en-2-one

Spectroscopic Characterization for Structural Elucidation and Mechanistic Probes of 1 4 Methoxyphenyl 1 Phenylprop 2 Yn 1 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for the complete assignment of all proton and carbon signals.

Based on the structure, the following table outlines the predicted ¹H and ¹³C NMR chemical shifts. These predictions are derived from established values for similar structural motifs, including the phenyl, 4-methoxyphenyl (B3050149), and propargyl alcohol moieties.

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-alkynyl~2.9 (s)-
OHVariable (broad s)-
OCH₃~3.8 (s)~55.5
Aromatic H (phenyl)~7.3-7.6 (m)~126-129
Aromatic H (methoxyphenyl)~6.9 (d), ~7.4 (d)~114, ~128
C-quaternary (ipso-phenyl)-~142
C-quaternary (ipso-methoxyphenyl)-~134
C-quaternary (para-methoxy)-~160
C-alkynyl (C-OH)-~84
C-alkynyl (CH)-~78
C-OH-~75

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the predicted signals and confirming the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY is expected to show correlations between the aromatic protons on the phenyl ring and, separately, between the ortho- and meta-protons on the 4-methoxyphenyl ring. The absence of a correlation to the alkynyl proton (a singlet) would confirm its isolated nature. researchgate.netyoutube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. pressbooks.pub This technique is instrumental in assigning the carbon signals for all protonated carbons. For instance, the signal at ~3.8 ppm would show a cross-peak to the carbon signal at ~55.5 ppm, confirming the methoxy (B1213986) group. acdlabs.com Similarly, the aromatic proton signals would correlate to their corresponding aromatic carbon signals. ed.ac.ukrsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (typically 2-3 bonds) ¹H-¹³C correlations, which is crucial for identifying quaternary carbons and piecing together the molecular fragments. ipb.pt Key expected HMBC correlations for this compound are detailed in the table below.

Proton (¹H) Correlated Carbon (¹³C) - 2-3 Bonds Away Structural Information Confirmed
OCH₃ (~3.8 ppm)C-para of methoxyphenyl ring (~160 ppm)Methoxy group attachment to the aromatic ring.
Alkynyl-H (~2.9 ppm)C-OH (~75 ppm), C-alkynyl (~84 ppm)Propargyl moiety connectivity.
Aromatic-H (phenyl)C-OH (~75 ppm), ipso-C of phenyl ring (~142 ppm)Phenyl ring attachment to the chiral center.
Aromatic-H (methoxyphenyl)C-OH (~75 ppm), ipso-C of methoxyphenyl ring (~134 ppm)4-methoxyphenyl ring attachment to the chiral center.

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase. nih.gov Unlike in solution where rapid tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable structural information. nih.gov For this compound, ssNMR could be used to:

Investigate Polymorphism: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to variations in the local chemical environment and intermolecular interactions.

Characterize Intermolecular Interactions: ssNMR can probe hydrogen bonding involving the hydroxyl group and π-π stacking interactions between the aromatic rings in the crystal lattice.

Study Molecular Dynamics: The technique can be used to study the dynamics of the phenyl rings or the methoxy group rotation in the solid state.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying key functional groups.

The characteristic vibrational frequencies for this compound are predicted as follows:

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
O-HStretching3600-3200 (broad)Weak
≡C-HStretching~3300 (sharp)Strong
Aromatic C-HStretching3100-3000Strong
C≡CStretching~2120 (weak or absent)Strong
Aromatic C=CStretching1600, 1580, 1500, 1450Strong
C-O (ether & alcohol)Stretching1250-1000Weak

The broad O-H stretch in the IR spectrum is indicative of hydrogen bonding. nih.gov The sharp ≡C-H stretch at approximately 3300 cm⁻¹ is a hallmark of a terminal alkyne. nist.gov A key distinction between the two techniques is that the symmetrical C≡C stretch is often weak or absent in the IR spectrum but gives a strong signal in the Raman spectrum, making Raman particularly useful for confirming the alkyne group. ampp.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₆H₁₄O₂), the exact mass is calculated to be 238.0994 g/mol . rsc.org

High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Electron ionization (EI) mass spectrometry would likely lead to the following predictable fragmentation patterns:

m/z Proposed Fragment Significance
238[M]⁺Molecular Ion
221[M - OH]⁺Loss of hydroxyl radical
209[M - C₂H₅]⁺Loss of ethyl group (rearrangement)
135[C₉H₇O]⁺Phenyl-C(OH)-C≡CH fragment
135[M - C₇H₇O]⁺Cleavage of the bond between the chiral carbon and the methoxyphenyl group
107[C₇H₇O]⁺Methoxyphenyl fragment
105[C₇H₅O]⁺Benzoyl cation (rearrangement)
77[C₆H₅]⁺Phenyl fragment

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute configuration of chiral centers. While a crystal structure for this compound is not publicly available, analysis of the closely related compound, 3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one, provides significant insight. researchgate.net

From such a study on the target molecule, one would expect to:

Determine Absolute Configuration: For a single enantiomer, X-ray crystallography can unambiguously determine the R or S configuration at the chiral carbinol center. This is crucial for understanding its biological activity and stereospecific reactions.

Measure Bond Lengths and Angles: Precise measurements of the C-C, C-O, C≡C bond lengths and the tetrahedral geometry around the chiral center would be obtained. researchgate.netresearchgate.net

Analyze Intermolecular Interactions: The crystal packing would reveal details about hydrogen bonding networks involving the hydroxyl group and potential π-π stacking interactions between the aromatic rings, which govern the solid-state properties of the material. researchgate.net

Spectroscopic Methods for In Situ Reaction Monitoring

Spectroscopic techniques can be employed for real-time, in-situ monitoring of chemical reactions, providing valuable kinetic and mechanistic data. rsc.org

FTIR Spectroscopy: The synthesis of this compound, for instance, via the addition of a phenylpropynyl nucleophile to 4-methoxybenzaldehyde, could be monitored using in-situ FTIR. mdpi.comresearchgate.net The disappearance of the aldehyde C=O stretching band (around 1700 cm⁻¹) and the appearance of the broad O-H stretching band of the alcohol product would signify the progress of the reaction.

NMR Spectroscopy: In-situ NMR could also be used to follow the reaction kinetics by monitoring the decrease in the aldehyde proton signal (~9.9 ppm) and the concurrent increase in the signals corresponding to the product, such as the methoxy and aromatic protons.

These in-situ methods are powerful for optimizing reaction conditions, identifying transient intermediates, and gaining a deeper understanding of the reaction mechanism. rsc.org

Theoretical and Computational Studies of 1 4 Methoxyphenyl 1 Phenylprop 2 Yn 1 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For a molecule like 1-(4-methoxyphenyl)-1-phenylprop-2-yn-1-ol, with its combination of aromatic rings, a hydroxyl group, and an alkyne moiety, these calculations provide invaluable insights into its stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for molecules of this size. DFT calculations, often employing hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are instrumental in determining the optimized molecular geometry. These studies can predict bond lengths, bond angles, and dihedral angles. For instance, in a DFT analysis of a related chalcone (B49325) derivative, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, the optimized structure was determined to be stable, with theoretical geometric parameters aligning well with experimental data. mdpi.com

Furthermore, DFT is used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Additionally, molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. For this compound, the oxygen atom of the hydroxyl group and the electron-rich aromatic rings are expected to be primary sites for electrophilic interactions. mdpi.com

Table 1: Predicted Geometrical Parameters for a Representative Tertiary Propargyl Alcohol using DFT (Note: This data is illustrative and based on typical values for similar structures, not a direct calculation for the specified compound.)

ParameterPredicted Value
C-O Bond Length1.43 Å
O-H Bond Length0.97 Å
C≡C Bond Length1.21 Å
C-C≡C Bond Angle~178°
Dihedral Angle (Phenyl-C-C-Methoxyphenyl)Varied based on conformer

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy compared to DFT, albeit at a greater computational expense. These methods are particularly useful for benchmarking DFT results and for systems where electron correlation effects are significant. For instance, ab initio calculations have been successfully employed to study the thermal decomposition of propargyl alcohol, providing detailed insights into the potential energy surfaces of the reaction. nih.gov Such methods could be applied to this compound to obtain highly accurate geometric and electronic structure information, which is crucial for understanding its fundamental chemical properties.

Conformational Analysis and Energy Landscapes

The presence of rotatable single bonds in this compound, particularly the bonds connecting the aryl groups to the chiral carbon, gives rise to multiple possible conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to validate the computed structures and electronic properties.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. For alcohols, the chemical shift of the carbon atom bonded to the hydroxyl group is expected to be in the range of 50-80 ppm. openstax.org The protons on this carbon typically appear between 3.4 and 4.5 ppm. openstax.orgpressbooks.pub

IR Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule. For this compound, characteristic vibrational frequencies would include the O-H stretch (around 3300-3600 cm⁻¹), the C≡C stretch (around 2100-2260 cm⁻¹), and the C-O stretch (around 1050 cm⁻¹). openstax.orgpressbooks.pub The predicted IR spectrum can be compared with experimental FT-IR data to confirm the presence of key functional groups. researchgate.net

Table 2: Predicted vs. Typical Experimental Spectroscopic Data for Aromatic Alcohols (Note: Predicted values are based on computational studies of analogous compounds.)

Spectroscopic DataPredicted Range (Computational)Typical Experimental Range
¹³C NMR (C-OH)65-85 ppm50-80 ppm openstax.org
¹H NMR (HC-OH)3.5-5.0 ppm3.4-4.5 ppm openstax.orgpressbooks.pub
IR (O-H stretch)3400-3650 cm⁻¹3300-3600 cm⁻¹ openstax.orgpressbooks.pub
IR (C≡C stretch)2150-2250 cm⁻¹2100-2260 cm⁻¹

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is crucial for elucidating reaction mechanisms by identifying intermediates and characterizing transition states. For tertiary propargyl alcohols, reactions such as nucleophilic substitution and rearrangement are of interest. researchgate.netescholarship.org

DFT calculations can be used to map the reaction pathway, calculating the energies of reactants, intermediates, transition states, and products. The activation energy barrier, determined by the energy difference between the reactant and the transition state, provides insight into the reaction kinetics. For example, a DFT study on the nih.govnih.gov-Wittig-type rearrangement of propargyl-oxy-pyrazolones explored different possible pathways and identified the most favorable one based on the calculated activation free energies. mdpi.com Similar approaches could be applied to study reactions involving this compound, such as acid-catalyzed rearrangements or substitution reactions, to understand the role of the aryl substituents in directing the reaction outcome. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the behavior of molecules over time, including their interactions with solvent molecules. For a molecule like this compound, the solvent can play a significant role in its conformational preferences and reactivity through hydrogen bonding and other intermolecular interactions.

MD simulations can model the explicit interactions between the solute and a large number of solvent molecules, offering a more realistic representation of the solution-phase environment than implicit solvent models. Such simulations have been used to study the structure and dynamics of various alcohols in aqueous solutions. researchgate.netnih.gov For the title compound, MD simulations could reveal how different solvents influence the stability of various conformers and how solvent molecules arrange themselves around the solute, particularly around the hydroxyl group and the aromatic rings. Ab initio molecular dynamics (AIMD) can provide an even more accurate description by treating the electronic structure quantum mechanically during the simulation, which is particularly useful for studying chemical reactions in solution. nih.gov

Role As a Synthetic Intermediate and Precursor in Advanced Chemical Entities

Precursor for Advanced Heterocyclic Systems

One of the most significant applications of 1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol is in the synthesis of highly substituted heterocyclic compounds. The diarylpropargyl alcohol framework is particularly well-suited for constructing five-membered aromatic heterocycles such as furans and pyrroles through metal-catalyzed cyclization reactions.

Gold and other transition metals are effective catalysts for activating the alkyne moiety, facilitating intramolecular cyclization. For instance, in the presence of a gold catalyst, the compound can undergo a dehydrative cyclization to form 2-(4-methoxyphenyl)-4-phenylfuran. When reacted with primary amines, a similar cyclization pathway yields correspondingly substituted N-aryl or N-alkyl pyrroles. These reactions are highly valuable as they provide a direct route to polysubstituted heterocycles that would be challenging to synthesize through other methods. The presence of the distinct phenyl and 4-methoxyphenyl (B3050149) substituents on the final heterocyclic ring is a direct consequence of the precursor's structure, allowing for the precise installation of these important pharmacophores.

Table 1: Synthesis of Heterocyclic Systems from Propargyl Alcohols

Heterocycle General Reaction Type Catalyst/Reagents Resulting Substitution Pattern
Furan Dehydrative Cyclization Au(I) or Au(III) salts, Ag(I) salts 2,4-Diaryl or 2,5-Diaryl substituted
Pyrrole Condensation/Cyclization Primary Amines, I2, InCl3, or Au(I) catalysts 1,2,4-Trisubstituted or 1,2,5-Trisubstituted

| Indene | Intramolecular Hydroarylation | Au(III) catalysts (e.g., AuBr3) | 1-Aryl-3-(4-methoxyphenyl)indene |

Building Block for Complex Natural Product Synthesis

While direct incorporation of this compound into a completed total synthesis of a natural product is not extensively documented, its utility as a versatile C3 building block is significant. Propargyl alcohols are fundamental intermediates in the synthesis of many complex natural products, where they serve as precursors to allenes, enones, or other functionalized moieties.

The structure of this compound is particularly relevant for the synthesis of natural products containing diaryl or related structural motifs. For example, its framework could be envisioned as a key component in the assembly of certain flavonoids, isoflavonoids, or alkaloids that require the specific arrangement of a phenyl and a methoxy-substituted phenyl ring. The reactivity of the propargyl group allows for further elaboration, enabling the connection of this diaryl C3 unit to other parts of a complex molecular target. Methodologies developed for propargyl alcohols have been successfully applied in the total synthesis of natural products like mahanimbine, demonstrating the power of this class of intermediates. researchgate.net

Intermediate in the Synthesis of Functional Organic Materials

The synthesis of novel organic materials with tailored electronic, photophysical, or thermal properties is a rapidly growing field. The aromatic character of this compound makes it an attractive intermediate for creating functional organic materials. The heterocycles and carbocycles derived from this precursor, such as diaryl-substituted furans, pyrroles, and indenes, are conjugated systems with potential applications in organic electronics.

For example, tetra-aryl substituted pyrroles are known to exhibit interesting fluorescent properties and can be used as building blocks for semiconducting polymers or as components in organic light-emitting diodes (OLEDs). The reaction of this compound provides a direct route to such structures, with the phenyl and 4-methoxyphenyl groups influencing the final material's electronic properties, solubility, and solid-state packing. Furthermore, polymerization of the alkyne functionality or its derivatives can lead to the formation of functional polymers with unique characteristics.

Utility in the Preparation of Ligands for Catalysis

A significant and well-established application of 1,1-diaryl-2-propyn-1-ols, including this compound and its analogs, is in the synthesis of advanced organometallic catalysts. Specifically, these compounds are precursors to indenylidene ligands, which are crucial components of highly active ruthenium-based catalysts used in olefin metathesis.

In a one-pot reaction, a 1,1-diaryl-2-propyn-1-ol reacts with a ruthenium source, such as RuCl2(PPh3)3, under acidic conditions. researchgate.netresearchgate.netnih.govgoogle.commatthey.com The propargyl alcohol undergoes an in-situ rearrangement to form a more stable ruthenium-indenylidene complex. matthey.com This transformation provides a convenient and efficient route to catalysts that are often more stable and active than the classical Grubbs-type catalysts. The substituents on the aryl rings of the propargyl alcohol precursor become part of the indenylidene ligand, allowing for the fine-tuning of the catalyst's steric and electronic properties. This directly impacts its stability, initiation rate, and substrate scope in metathesis reactions, which are fundamental transformations in modern organic and polymer chemistry. nih.govmatthey.com

Table 2: Application in Ligand and Catalyst Synthesis

Precursor Type Catalyst Formed Metal Center Key Application

Future Directions and Emerging Research Perspectives for 1 4 Methoxyphenyl 1 Phenylprop 2 Yn 1 Ol

Development of Novel and Sustainable Synthetic Methodologies

The classical approach to synthesizing tertiary propargyl alcohols like 1-(4-methoxyphenyl)-1-phenylprop-2-yn-1-ol involves the nucleophilic addition of a metal acetylide to a ketone. Future research will likely focus on developing more sustainable and efficient methods.

One promising avenue is the use of catalytic systems that avoid stoichiometric organometallic reagents. For instance, the A³ coupling (aldehyde-alkyne-amine) reaction, a powerful multicomponent reaction for generating propargylamines, could be adapted. mdpi.comdtic.mil A potential strategy would involve the in-situ formation of an iminium ion from a secondary amine and an aldehyde, followed by the addition of phenylacetylene (B144264). Subsequent manipulation of the amine functionality could yield the desired tertiary alcohol.

Furthermore, the development of enantioselective synthetic routes is a critical goal. Chiral ligands in conjunction with metal catalysts, such as zinc or copper, have shown promise in the asymmetric alkynylation of carbonyl compounds. rsc.orgacs.org Future efforts will likely focus on designing ligands that can effectively control the stereochemistry at the newly formed stereocenter in unsymmetrical diaryl ketones.

A representative table of potential catalytic systems for the synthesis of unsymmetrical tertiary diaryl propargyl alcohols is presented below, based on analogous reactions.

Catalyst SystemAlkyne SourceCarbonyl SourceReaction TypePotential YieldReference
In(III)/BINOLPhenylacetylene4-Methoxybenzophenone (B1664615)Asymmetric AlkynylationHigh rsc.org
Zn(OTf)₂ / N-MethylephedrinePhenylacetylene4-MethoxybenzophenoneCatalytic AlkynylationHigh rsc.org
Cu(I) / Chiral LigandPhenylacetylene4-MethoxybenzophenoneA³ Coupling derivativeModerate to High mdpi.com

Exploration of Unconventional Reactivity Patterns

The rich functionality of this compound opens the door to a wide range of chemical transformations beyond its traditional use. While the Meyer-Schuster rearrangement of tertiary propargyl alcohols to α,β-unsaturated ketones is a well-known reaction, modern catalysis offers avenues to divert this reactivity towards novel products. rsc.orgacs.orgletpub.comacs.orgacs.org

Gold catalysis, in particular, has emerged as a powerful tool for activating alkynes. acs.orgresearchgate.netfrontiersin.orgdoaj.orgresearchgate.netresearchgate.netresearchgate.net Gold(I) and gold(III) catalysts can promote a variety of transformations of propargyl alcohols, including hydroamination, hydration, and reactions with aryl nucleophiles. frontiersin.orgresearchgate.netresearchgate.net For this compound, gold-catalyzed reactions could lead to the formation of unique allenes, indenes, or other complex heterocyclic systems. researchgate.netresearchgate.netmdpi.com

The Nicholas reaction provides another platform for unconventional reactivity. researchgate.netmdpi.comnih.gov By forming a dicobalt hexacarbonyl complex with the alkyne, a stabilized propargylic cation can be generated, which can then react with a wide range of nucleophiles. mdpi.comnih.gov This approach could be used to introduce diverse functionalities at the propargylic position of the title compound.

Other potential areas of exploration include enyne metathesis and the Pauson-Khand reaction. researchgate.netnih.govnih.govwikipedia.orgacs.orgacs.orgnih.govresearchgate.net Intramolecular enyne metathesis of derivatives of this compound could lead to the formation of complex polycyclic structures. The Pauson-Khand reaction, a [2+2+1] cycloaddition, could be employed to construct cyclopentenones from the alkyne functionality. researchgate.netnih.govwikipedia.orgnih.govresearchgate.net

Integration into Flow Chemistry and Automated Synthesis

The translation of synthetic methodologies from batch to continuous flow processes offers numerous advantages, including improved safety, scalability, and reproducibility. The synthesis of propargyl alcohols is well-suited for integration into flow chemistry systems. For example, the generation of highly reactive metal acetylides can be performed in a controlled manner in a flow reactor, minimizing the risks associated with their handling in large-scale batch processes.

Future research in this area will likely focus on developing fully automated, multi-step flow syntheses that start from simple precursors and lead to the formation of this compound and its derivatives. This could involve the online generation of reagents, in-line purification, and real-time reaction monitoring.

A hypothetical flow setup for the synthesis of the title compound could involve the following steps:

A packed-bed reactor containing a supported base for the deprotonation of phenylacetylene.

A microreactor for the rapid and controlled addition of the generated acetylide to 4-methoxybenzophenone.

An in-line quenching and extraction unit to isolate the crude product.

A final purification module, such as a continuous chromatography system.

Advanced Materials Science Applications Beyond Current Scope

The unique electronic and structural features of this compound make it a promising precursor for the development of novel organic materials. Polymerization of the acetylene (B1199291) moiety could lead to the formation of poly(diarylacetylene)s with interesting optical and electronic properties. researchgate.netfrontiersin.org

The presence of the two different aryl groups on the polymer backbone could lead to materials with tailored properties. For example, the methoxy (B1213986) group could enhance solubility and processability, while the phenyl group could contribute to the polymer's thermal stability and charge-transport properties. Such polymers could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as sensory materials. rsc.orgdoaj.orgnih.gov

Furthermore, the chiral nature of the monomer unit could be exploited to create helical polymers with chiroptical properties. These materials could be used in chiral sensing, asymmetric catalysis, and as components of polarized light-emitting devices.

The table below summarizes potential properties of polymers derived from this compound based on related poly(diarylacetylene)s.

Polymer PropertyPotential CharacteristicPotential ApplicationReference
LuminescenceTunable emission based on aryl substitutionOLEDs, fluorescent sensors rsc.orgdoaj.org
Thermal StabilityHigh decomposition temperaturesHigh-performance plastics researchgate.netfrontiersin.org
Gas PermeabilityHigh permeability for specific gasesGas separation membranes researchgate.netfrontiersin.org
Chiroptical ActivityHelical structure due to chiral monomerChiral recognition, polarized emitters nih.gov

Computational Design of Derivatives with Tailored Reactivity

Computational chemistry provides a powerful tool for understanding and predicting the reactivity of molecules. acs.orgresearchgate.netnih.gov In the context of this compound, density functional theory (DFT) calculations can be used to model the transition states of various reactions, providing insights into the factors that control reactivity and selectivity. acs.orgresearchgate.net

For example, computational studies can be employed to understand the subtle electronic effects of the methoxy and phenyl substituents on the stability of key intermediates in reactions such as the Meyer-Schuster rearrangement or gold-catalyzed transformations. acs.orgresearchgate.net This understanding can then be used to design new derivatives with tailored reactivity. For instance, by introducing different substituents on the phenyl rings, it may be possible to favor one reaction pathway over another, leading to the selective formation of desired products.

Future research in this area will likely involve a close synergy between computational modeling and experimental work. High-throughput virtual screening of potential derivatives could be used to identify promising candidates for synthesis and testing.

Multicomponent Reactions Incorporating the Chemical Compound

Multicomponent reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules from three or more starting materials in a single step. dtic.mil The alkyne functionality of this compound makes it an ideal substrate for a variety of MCRs.

For example, the title compound could participate in a gold-catalyzed MCR with an amine and an aldehyde (an A³-type coupling) to generate complex propargylamines. Another possibility is the participation in a tandem reaction, where an initial transformation of the alcohol functionality is followed by a subsequent reaction involving the alkyne. For instance, a tandem reaction with an N-sulfonylhydrazone could lead to the formation of dihydropyrazoles.

The development of novel MCRs involving this compound would provide rapid access to diverse libraries of complex molecules with potential applications in medicinal chemistry and materials science.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol, and how can reaction conditions be optimized for higher yield?

The compound is typically synthesized via Claisen-Schmidt condensation between substituted acetophenones and aldehydes in basic conditions (e.g., NaOH in aqueous ethanol) . For example, analogous propenone derivatives were prepared by reacting 4-methoxyphenylacetophenone with benzaldehyde derivatives. Optimization involves:

  • Catalyst selection : Acidic catalysts like toluenesulfonic acid enhance reaction efficiency in anhydrous toluene at 60°C .
  • Solvent choice : Polar aprotic solvents (e.g., ethanol) improve solubility and reaction homogeneity.
  • Temperature control : Moderate heating (60–80°C) balances reaction rate and side-product formation .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) confirm the structure of this compound, and what key spectral signatures should be identified?

  • ¹H NMR : Look for methoxy proton signals at δ 3.8–4.0 ppm and aromatic protons (split into multiplets between δ 6.5–8.0 ppm). The propargyl alcohol proton (C≡C-OH) may appear as a singlet near δ 2.5–3.0 ppm .
  • IR : A strong C≡C stretch near 2100–2260 cm⁻¹ and O-H stretch (broad, 3200–3600 cm⁻¹) confirm the alkyne and alcohol groups .
  • UV-Vis : Conjugation between aromatic and alkyne moieties leads to absorbance in the 250–300 nm range .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound, and how can SHELX software address refinement issues?

Challenges include disordered substituents (e.g., methoxy groups) and twinning in low-symmetry space groups. Using SHELXL (part of the SHELX suite):

  • Apply TWIN and BASF commands to model twinning .
  • Refine hydrogen atoms using riding models and constrain thermal parameters for disordered moieties.
  • Validate with R-factor convergence (target < 0.05) and residual density maps .

Q. How do electronic effects of the methoxy and phenyl substituents influence the photochemical reactivity of this compound in polymer matrices?

The methoxy group acts as an electron donor, stabilizing excited states and enhancing photochromic behavior in polymeric environments. Key methodologies:

  • UV irradiation experiments : Monitor absorbance changes (e.g., at 350–450 nm) to track photoisomerization .
  • DFT calculations : Compare HOMO-LUMO gaps of substituted vs. unsubstituted analogs to quantify electronic effects .

Q. What strategies resolve contradictions in experimental data (e.g., NMR chemical shifts vs. computational predictions) for this compound?

  • Cross-validation : Combine experimental data (NMR, IR) with DFT-optimized structures (e.g., Gaussian09) to identify discrepancies in proton environments .
  • Solvent effects : Simulate NMR shifts in explicit solvent models (e.g., PCM in DMSO) to account for solvation .
  • Dynamic effects : Use variable-temperature NMR to probe conformational flexibility affecting peak splitting .

Q. What role does this compound play as an intermediate in synthesizing bioactive molecules?

The compound’s propargyl alcohol moiety is a versatile precursor for:

  • Antimicrobial agents : Coupling with fluorophenyl groups via Sonogashira cross-coupling yields derivatives with enhanced bioactivity .
  • Photochromic materials : Incorporation into naphthopyrans via acid-catalyzed cyclization enables light-responsive applications .

Methodological Notes

  • Spectral Analysis : Always compare experimental data with literature values for analogous compounds (e.g., CRC Handbook entries for methoxyphenylpropenones) .
  • Crystallography : Prioritize high-resolution data (≤ 0.8 Å) and use PLATON to check for missed symmetry .
  • Synthetic Optimization : Screen catalysts (e.g., p-TsOH vs. NaOH) and solvents (toluene vs. DMF) to improve regioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.